1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine
Description
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine is a Boc-protected azetidine derivative featuring a 3-fluorobenzylamino-methyl substituent.
Properties
CAS No. |
887590-12-7 |
|---|---|
Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-[[(3-fluorophenyl)methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-13(11-19)9-18-8-12-5-4-6-14(17)7-12/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
MNENDYIKEJNZRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
Reductive amination is a cornerstone strategy for introducing the 3-fluorobenzylamino-methyl side chain. As detailed in Scheme 3 of, the synthesis begins with 1-Boc-3-aminomethyl-azetidine (28), which undergoes alkylation with 3-fluorobenzyl bromide in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic attack of the azetidine’s secondary amine on the benzyl bromide, followed by in situ reduction of the intermediate imine using sodium triacetoxyborohydride (NaBH(OAc)₃).
Key Steps :
Optimization and Yield
Yields for this method typically exceed 70% after chromatographic purification. Critical optimizations include:
-
Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents like DMF.
-
Stoichiometry : A 1.2:1 molar ratio of benzyl bromide to azetidine prevents over-alkylation.
Nucleophilic Substitution Strategies
Halogen Displacement Reactions
Nucleophilic substitution at the azetidine’s 3-position is exemplified by protocols from, where tert-butyl 3-iodoazetidine-1-carboxylate reacts with 3-fluorobenzylamine under basic conditions.
Representative Procedure :
-
Substrate : tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 eq)
-
Nucleophile : 3-Fluorobenzylamine (1.2 eq)
-
Base : Cesium carbonate (2.0 eq)
Challenges and Solutions
-
Competing Elimination : The use of bulky bases (e.g., Cs₂CO₃) suppresses β-hydride elimination.
-
Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity but require strict temperature control to avoid decomposition.
Hydrogenolysis and Deprotection Techniques
Catalytic Hydrogenation
Patent literature describes hydrogenolysis of 1-diphenylmethyl-3-[(3-fluorobenzyl-amino)-methyl]-azetidine to remove the N-protecting group. Palladium on carbon (Pd/C) in methanol under H₂ gas (1 atm) cleaves the benzhydryl group, exposing the azetidine nitrogen for Boc protection.
Conditions :
Boc Protection Dynamics
Post-hydrogenolysis, the free amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) to reintroduce the Boc group. This step achieves near-quantitative yields when conducted in THF at 0°C.
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling
A advanced route from employs a palladium-catalyzed cross-coupling between tert-butyl 3-iodoazetidine-1-carboxylate and 3-fluorobenzylboronic acid.
Procedure :
-
Catalyst : Pd(COD)Cl₂ (0.1 eq) with RuPhos ligand (0.2 eq)
-
Base : Cs₂CO₃ (3.0 eq)
-
Solvent : 1,4-Dioxane/H₂O (1:1)
Advantages Over Traditional Methods
-
Functional Group Tolerance : The Boc group remains intact under these conditions.
-
Scalability : Gram-scale reactions demonstrate consistent yields.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the fluorobenzyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom with other substituents.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The azetidine derivatives, including 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine, have garnered attention for their potential as therapeutic agents. The incorporation of a fluorine atom in the benzyl moiety is known to enhance lipophilicity and receptor binding affinity, which may improve pharmacological profiles.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For instance, azetidine derivatives have been evaluated for their efficacy against various cancer cell lines .
- Antimicrobial Properties: Research indicates that azetidine derivatives could possess antibacterial and antimalarial activities, making them candidates for further exploration in infectious disease treatment.
Bioisosterism in Drug Design
The concept of bioisosterism is crucial in drug design, where structural modifications are made to improve pharmacological properties without significantly altering biological activity. The triazole moiety has been highlighted as an effective bioisostere for amide bonds, suggesting that similar strategies could be applied to compounds like 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine .
Case Studies:
- Imatinib Analogues: Research involving imatinib analogues has shown that substituting amide bonds with triazole rings can enhance potency against resistant cancer cell lines. This approach may inspire modifications to 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine to improve its therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents ()
Compounds 34b–34e are 1-Boc-3-azetidinol derivatives with varying aryl groups. Key comparisons include:
| Compound | Substituent | Physical State | Melting Point (°C) | Purity | Key NMR Shifts (δ, CDCl₃) |
|---|---|---|---|---|---|
| 34b | 4-Chlorophenyl | Pale yellow solid | 139.0–140.6 | N/A | 7.4–7.38 (m, 2H), 4.63 (s, 1H) |
| 34c | 3,4-Dichlorophenyl | Colorless oil | N/A | 91% | 7.60 (d, J = 2.0 Hz, 1H) |
| 34d | 4-Fluorophenyl | Pale yellow solid | 90.8–92.8 | N/A | 7.46–7.34 (m, 2H), 4.81 (s, 1H) |
| Target Compound | 3-Fluorobenzylamino | Likely oily/solid | N/A | N/A | Expected aromatic δ ~7.2–7.4 (m) |
Key Differences :
Fluorinated Azetidine Carboxylic Acids ()
1-Boc-3-fluoroazetidine-3-carboxylic acid incorporates both fluorine and a carboxylic acid group.
| Property | Target Compound | 3-Fluoroazetidine Carboxylic Acid |
|---|---|---|
| Functional Groups | Boc, 3-fluorobenzylamino-methyl | Boc, fluorine, carboxylic acid |
| Solubility | Higher lipophilicity | Increased polarity (aqueous soluble) |
| Medicinal Potential | CNS-targeting scaffolds | Beta-amino acid for peptide mimics |
Key Insight: The carboxylic acid in 3-fluoroazetidine-3-carboxylic acid broadens its utility in peptide synthesis but reduces blood-brain barrier permeability compared to the target compound’s benzylamino group .
Amino-Methyl and Hydroxy-Methyl Derivatives ()
| Compound | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| 1-Boc-3-(aminomethyl)azetidine | Aminomethyl | 186.25 | Toxic (R34 hazard); nucleophilic |
| 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | Hydroxy-aminomethyl | 202.26 | Enhanced H-bonding; 97% purity |
Comparison :
- Reactivity: The target compound’s fluorobenzyl group reduces nucleophilicity compared to the primary amine in 1-Boc-3-(aminomethyl)azetidine, making it less reactive in alkylation reactions .
- Solubility: The hydroxy group in 1-Boc-3-hydroxy-3-(aminomethyl)azetidine improves aqueous solubility, whereas the fluorobenzyl group in the target compound prioritizes lipid membrane penetration .
Piperidine vs. Azetidine Derivatives ()
1-Boc-3-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine (piperidine analog) vs. the target azetidine:
Implications : Azetidines’ ring strain may enhance binding affinity in rigid enzymatic pockets, while piperidines offer more synthetic versatility .
Biological Activity
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine is a compound of significant interest in medicinal chemistry due to its unique azetidine structure and potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula , featuring a tert-butoxycarbonyl (Boc) protecting group. The azetidine ring is a four-membered nitrogen-containing structure, while the 3-fluorobenzyl group enhances its lipophilicity and receptor binding affinity, potentially improving its pharmacological profile.
Biological Activities
Research indicates that azetidine derivatives, including 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine, exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties. The presence of the fluorine atom in the benzyl moiety is believed to enhance these effects by increasing lipophilicity, which aids in membrane penetration.
- Antitumor Properties : Preliminary studies suggest potential antitumor activity. The mechanism may involve modulation of specific signaling pathways or direct cytotoxic effects on cancer cells.
- Antimalarial Effects : Some azetidine derivatives have shown promise against malaria, although specific studies on this compound are still needed to confirm efficacy.
Synthesis
The synthesis of 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine typically involves several key steps:
- Formation of the Azetidine Ring : The initial step includes the cyclization of appropriate precursors to form the azetidine structure.
- Boc Protection : The nitrogen atom is protected using a Boc group to facilitate further reactions.
- Fluorination : The introduction of the fluorobenzyl group can be achieved through various halogenation techniques.
These synthetic strategies are crucial for developing derivatives with enhanced biological activities .
The biological activity of 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine is hypothesized to involve interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity. Techniques such as surface plasmon resonance (SPR) and molecular docking studies are employed to elucidate these interactions.
- Cellular Effects : It may induce apoptosis in cancer cells or inhibit bacterial growth through disruption of cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimalarial | Potential activity against Plasmodium species |
Example Research Findings
In a study examining structurally related compounds, it was found that modifications in the azetidine framework significantly influenced their biological efficacy. For instance, compounds with enhanced lipophilicity exhibited improved receptor binding and increased cytotoxicity against cancer cell lines .
Q & A
Basic: What are the common synthetic routes for preparing 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine?
Methodological Answer:
The synthesis typically involves functionalizing the azetidine ring through sequential protection, substitution, and coupling reactions. Key steps include:
- Boc Protection : Starting with tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone), a common precursor for azetidine derivatives .
- Aminomethylation : Introducing the (3-fluorobenzyl-amino)-methyl group via reductive amination or nucleophilic substitution. For example, rhodium(I)-catalyzed conjugate addition of arylboronic acids to azetidinone intermediates can be employed to install aromatic substituents .
- Deprotection and Functionalization : Final deprotection of the Boc group (using TFA or HCl) and purification via column chromatography to isolate the target compound.
Key Considerations : Reaction conditions (e.g., temperature, solvent) must be optimized to avoid ring strain-induced side reactions common in small nitrogen heterocycles .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC/GC-MS : Quantify purity (>95% by area normalization) using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .
- NMR Spectroscopy : Confirm structure via , , and -NMR. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the azetidine ring protons show distinct splitting patterns due to ring strain .
- HRMS : Validate molecular formula (e.g., CHFNO) with high-resolution mass spectrometry (error < 2 ppm) .
Advanced: How do structural modifications on the azetidine ring impact pharmacokinetic properties like metabolic stability?
Methodological Answer:
- Steric Hindrance : Adding methyl groups at the 2-position of the azetidine ring reduces oxidative metabolism by cytochrome P450 enzymes. However, this may also decrease potency (e.g., EC increased from 324 nM to >1500 nM in M4 receptor assays) .
- Electron-Withdrawing Groups : The 3-fluorobenzyl group enhances metabolic stability by lowering electron density at the azetidine nitrogen, reducing susceptibility to oxidation .
- Spirocyclic Modifications : Introducing spiro-pyrrolidine rings improves solubility but may compromise receptor binding affinity due to conformational rigidity .
Data Contradiction : While methyl substitution reduces clearance, it can weaken potency, necessitating a balance between pharmacokinetic and pharmacodynamic optimization .
Advanced: What strategies resolve stereochemical challenges during synthesis of azetidine derivatives?
Methodological Answer:
- Chiral Catalysts : Use of Rh(I) complexes with chiral ligands (e.g., BINAP) for asymmetric conjugate additions to azetidinones, achieving enantiomeric excess (ee) >90% .
- Diastereoselective Ring Expansion : [3+1] cycloaddition reactions with silyl enol ethers yield single diastereomers under controlled steric conditions (e.g., styrenyl derivatives vs. phenyl variants) .
- Crystallography : X-ray diffraction of intermediates (e.g., trityl-protected azetidines) guides stereochemical assignments and reaction pathway optimization .
Advanced: How can Structure-Activity Relationship (SAR) studies guide optimization of this compound for CNS targets?
Methodological Answer:
- Pharmacophore Mapping : Replace the 3-fluorobenzyl group with bioisosteres (e.g., 3-chlorobenzyl) to assess effects on receptor binding. For example, N-(3-chloro-4-fluorophenyl) analogs showed improved hM4 receptor potentiation (AChMax ~45%) .
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl or carboxylic acid groups) to reduce LogP and enhance blood-brain barrier penetration. Derivatives like methyl 1-Boc-azetidine-2-carboxylate have demonstrated improved CNS bioavailability .
- In Silico Modeling : Molecular docking studies predict interactions with target receptors (e.g., M4 muscarinic), guiding substitutions at the azetidine’s 3-position .
Advanced: What analytical techniques quantify fluorobenzyl group stability under physiological conditions?
Methodological Answer:
- Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS, focusing on the loss of the 3-fluorobenzyl moiety (m/z 109.05) .
- Fluorine NMR (-NMR) : Track chemical shift changes in the fluorobenzyl group (-115 to -120 ppm) under oxidative stress (e.g., HO) to assess susceptibility to defluorination .
Advanced: How do steric effects influence azetidine ring conformation and biological activity?
Methodological Answer:
- X-ray Crystallography : Reveals that ortho-methyl substituents on aryl groups induce rotational barriers around the azetidine-phenyl bond, altering receptor binding pockets. For example, N-(2,6-xylyl)azetidine derivatives exhibit higher ionization potentials (nNIP) due to restricted rotation .
- Dynamic NMR : Measures ring puckering energy barriers (ΔG‡) to correlate conformational flexibility with potency. Rigidified azetidines (e.g., spirocyclic analogs) often show reduced activity despite improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
